molecular formula C15H11BrN2O2 B7742036 (Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

(Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B7742036
M. Wt: 331.16 g/mol
InChI Key: QJGOYRJOAYTISE-FLIBITNWSA-N
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Description

(Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a bromophenyl group, a cyano group, and a methylfuran moiety, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amide and an aldehyde or ketone.

    Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

    Incorporation of the Methylfuran Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It serves as a model compound for studying various organic reactions.

Biology

    Biological Activity: Potential biological activities, such as antimicrobial or anticancer properties, can be explored.

Medicine

    Drug Development: The compound can be investigated for its potential as a lead compound in drug discovery.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
  • (Z)-N-(2-fluorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
  • (Z)-N-(2-iodophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

Comparison

  • Uniqueness : The presence of the bromophenyl group in (Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide might confer unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

(Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-10-6-7-12(20-10)8-11(9-17)15(19)18-14-5-3-2-4-13(14)16/h2-8H,1H3,(H,18,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGOYRJOAYTISE-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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